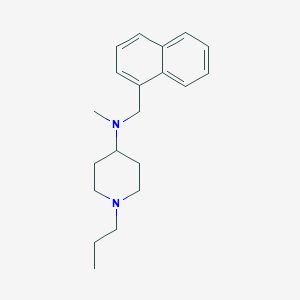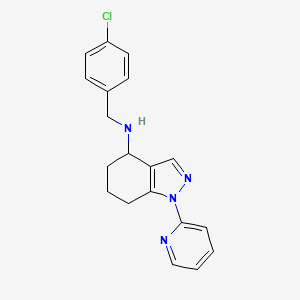![molecular formula C16H24N2O2 B6057433 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone, also known as PEP-005, is a natural compound found in the resin of the Australian tree Eremophila mitchellii. PEP-005 has been studied for its potential therapeutic applications in various diseases, including cancer and skin disorders.
Wirkmechanismus
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone acts on the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone activates PKC, leading to downstream signaling events that ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of the PKC pathway, inhibition of the proteasome pathway, and induction of oxidative stress. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for skin disorders such as psoriasis and eczema.
Vorteile Und Einschränkungen Für Laborexperimente
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has several advantages for lab experiments, including its natural origin, high purity, and well-characterized mechanism of action. However, 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. Future studies could focus on optimizing the synthesis and formulation of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone for clinical use, as well as investigating its potential applications in other diseases beyond cancer and skin disorders. Additionally, studies could investigate the potential synergistic effects of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone with other cancer therapies.
Synthesemethoden
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone can be synthesized from the resin of Eremophila mitchellii through a series of extraction and purification steps. The extracted resin is first subjected to solvent extraction, followed by chromatographic separation to isolate the 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone compound.
Wissenschaftliche Forschungsanwendungen
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been studied for its anti-inflammatory and immunomodulatory effects, making it a potential treatment for skin disorders such as psoriasis and eczema.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(propan-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)17-14-10-16(19)18(11-14)9-8-13-4-6-15(20-3)7-5-13/h4-7,12,14,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPZRECWPURJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6057393.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)

![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea](/img/structure/B6057411.png)
![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)

![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6057439.png)
![4-(2,2-dimethylpropyl)-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2-piperazinone](/img/structure/B6057440.png)
![3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)